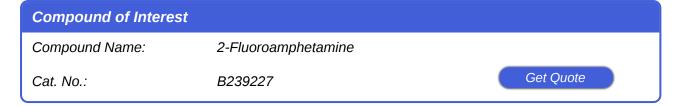


2-Fluoroamphetamine chemical properties and structure

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2-Fluoroamphetamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies related to **2-Fluoroamphetamine** (2-FA). The information is intended for an audience with a strong background in chemistry, pharmacology, and drug development.

Chemical Properties and Structure

2-Fluoroamphetamine (2-FA) is a synthetic stimulant of the amphetamine class. It is a structural analog of amphetamine, characterized by the substitution of a fluorine atom at the second position of the phenyl ring.[1]

Identification and Nomenclature

The compound is identified by the following nomenclature:



Identifier	Value	
IUPAC Name	1-(2-fluorophenyl)propan-2-amine[2][3][4]	
Synonyms	2-FA, 2-fluoro-α-methyl-benzeneethanamine[3] [4]	
CAS Number	1716-60-5 (base)[3][4], 1626-69-3 (HCl salt)[3]	

Physicochemical Properties

A summary of the key physicochemical properties of **2-Fluoroamphetamine** is presented below. It is important to note that experimental data for some properties, such as melting and boiling points, are limited, with some sources providing computationally predicted values.

Property	Value	Source
Chemical Formula	C ₉ H ₁₂ FN	[2][4]
Molecular Weight	153.20 g/mol	[1][2]
Appearance	White powder (HCl salt)	[3]
Melting Point	Not Determined (Experimental) [3], 25.83 °C (Predicted)	[1]
Boiling Point	235.19 °C (Predicted)	[1]
Solubility	Limited aqueous solubility suggested by log WS of -2.57	[1]
Octanol-Water Partition Coefficient (LogP)	1.715 (Calculated)	[1]
UVmax (nm)	261.0	[3]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of 2-

Fluoroamphetamine, drawing from established protocols for related compounds and available analytical monographs.



Synthesis of 2-Fluoroamphetamine

The synthesis of **2-Fluoroamphetamine** can be achieved through a multi-step process starting from 2-fluorobenzaldehyde. The following protocol is adapted from procedures for the synthesis of fluoroamphetamines.

Step 1: Synthesis of 1-(2-fluorophenyl)-2-nitropropene

This step involves a Henry condensation reaction between 2-fluorobenzaldehyde and nitroethane.

- Reagents: 2-fluorobenzaldehyde, nitroethane, n-butylamine (catalyst), isopropanol (solvent).
- Procedure: A mixture of 2-fluorobenzaldehyde, nitroethane, and a catalytic amount of n-butylamine in isopropanol is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to allow for the crystallization of the product, 1-(2-fluorophenyl)-2-nitropropene. The crude product is then purified by recrystallization.

Step 2: Reduction of 1-(2-fluorophenyl)-2-nitropropene to **2-Fluoroamphetamine**

The nitropropene intermediate is then reduced to the corresponding amine.

- Reagents: 1-(2-fluorophenyl)-2-nitropropene, Lithium Aluminum Hydride (LAH), dry tetrahydrofuran (THF).
- Procedure: A solution of 1-(2-fluorophenyl)-2-nitropropene in dry THF is added dropwise to a
 stirred suspension of LAH in dry THF under an inert atmosphere. The reaction is typically
 carried out at room temperature. To minimize side reactions such as dehalogenation, the
 nitroalkene solution is added to the LAH solution, ensuring the nitroalkene is always in
 excess.[5][6] After the reaction is complete, the excess LAH is carefully quenched, and the
 product is extracted and purified. The final product can be converted to its hydrochloride salt
 for improved stability and handling.

Analytical Methodologies

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dilute approximately 10 mg of **2-Fluoroamphetamine** HCl in Deuterium Oxide (D₂O).[3] Tetramethylsilane (TMS) or a suitable internal standard can be used for referencing.
- Instrumentation: A 400 MHz NMR spectrometer.[3]
- Parameters:
 - Spectral Width: To encompass the expected chemical shifts, typically from -3 ppm to 13 ppm.[3]
 - Pulse Angle: 90°.[3]
 - Delay between pulses: 45 seconds.[3]
- 2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
- Sample Preparation: Prepare a solution of the analyte at a concentration of approximately 1 mg/mL. For the free base, extraction into chloroform is recommended.[3]
- Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector or equivalent.[3]
- · GC Parameters:
 - Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 μm.[3]
 - Carrier Gas: Helium at a flow rate of 1 mL/min.[3]
 - Injector Temperature: 280°C.[3]
 - Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and held for 9.0 min.[3]
 - Injection: 1 μL injection with a split ratio of 20:1.[3]
- MS Parameters:



Mass Scan Range: 30-550 amu.[3]

Ionization Mode: Electron Ionization (EI).

2.2.3. Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for the identification and differentiation of fluoroamphetamine isomers.

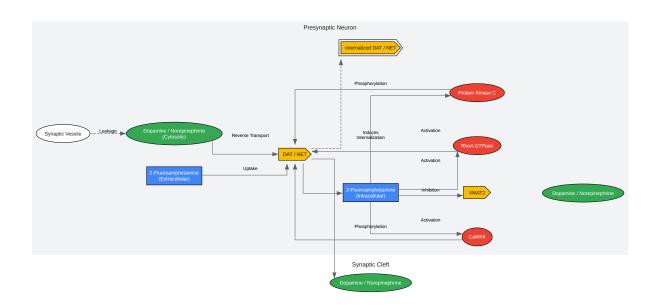
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Spectra are typically collected over a range of 4000 to 400 cm⁻¹.
- Key Spectral Features: The IR spectra of fluoroamphetamine isomers exhibit unique vibrational bands that allow for their differentiation. For 2-FA, characteristic C-F stretching vibrations are observed around 1232 cm⁻¹.[7] The spectra also show prominent features common to all three isomers, as well as unique isomer-specific vibrations related to the position of the fluorine substituent on the aromatic ring.[8]

Mechanism of Action and Signaling Pathways

2-Fluoroamphetamine is presumed to act as a monoamine releasing agent, primarily affecting the dopamine and norepinephrine systems.[2] Its mechanism of action is analogous to that of amphetamine, involving interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET).

The following diagram illustrates the proposed signaling pathway for amphetamine-induced monoamine release, which is expected to be similar for **2-Fluoroamphetamine**.





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Caption: Proposed mechanism of 2-FA action in a presynaptic neuron.

Pathway Description:

Foundational & Exploratory

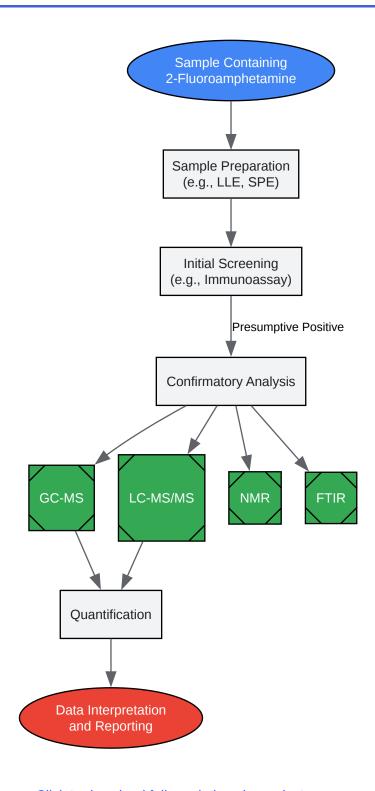




- Uptake: **2-Fluoroamphetamine** is transported into the presynaptic neuron via the dopamine (DAT) and norepinephrine (NET) transporters.
- Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the neuron, 2-FA
 disrupts the packaging of dopamine and norepinephrine into synaptic vesicles by inhibiting
 VMAT2. This leads to an increase in the cytosolic concentration of these neurotransmitters.
- Activation of Intracellular Signaling: Intracellular 2-FA activates protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).
- Transporter Phosphorylation and Reverse Transport: PKC and CaMKII phosphorylate DAT and NET, which induces a conformational change in the transporters, causing them to reverse their direction of transport. This results in the efflux of dopamine and norepinephrine from the cytosol into the synaptic cleft.
- Transporter Internalization: 2-FA can also induce the internalization of DAT and NET from the
 cell surface, a process mediated by the activation of the small GTPase RhoA. This reduces
 the number of available transporters for reuptake, further increasing the synaptic
 concentration of monoamines.

The following diagram illustrates a simplified workflow for the analysis of **2-Fluoroamphetamine**.





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